1-[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]-3-cyclohexylurea
CAS No.:
Cat. No.: VC14753871
Molecular Formula: C22H23N3OS
Molecular Weight: 377.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H23N3OS |
|---|---|
| Molecular Weight | 377.5 g/mol |
| IUPAC Name | 1-cyclohexyl-3-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]urea |
| Standard InChI | InChI=1S/C22H23N3OS/c26-21(23-19-9-5-2-6-10-19)25-22-24-20(15-27-22)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1,3-4,7-8,11-15,19H,2,5-6,9-10H2,(H2,23,24,25,26) |
| Standard InChI Key | AEBKBYSOHBBHLK-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Introduction
Structural Overview
The structure of 1-[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]-3-cyclohexylurea consists of:
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A biphenyl group, which is known for its stability and hydrophobic nature.
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A 1,3-thiazole ring, a heterocyclic motif often associated with antimicrobial, anti-inflammatory, and anticancer activities.
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A cyclohexylurea group, which confers additional hydrogen-bonding capabilities and influences the compound's solubility and bioactivity.
Molecular Formula
The molecular formula of this compound is .
Key Functional Groups
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Biphenyl: Aromatic system contributing to hydrophobic interactions.
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Thiazole: Heterocyclic ring with potential bioactivity.
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Urea: Polar moiety enhancing binding to biological targets.
Synthesis
The synthesis of this compound typically involves:
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Formation of the thiazole ring through cyclization reactions using thiourea derivatives and appropriate aryl ketones.
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Attachment of the biphenyl group via coupling reactions such as Suzuki or Ullmann coupling.
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Incorporation of the cyclohexylurea group by reacting an isocyanate derivative with a cyclohexylamine precursor.
This multi-step process requires precise reaction conditions to ensure high yield and purity.
Pharmacological Potential
Compounds with biphenyl-thiazole cores have been widely studied for their biological activities:
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Antimicrobial Activity: Similar thiazole derivatives have shown efficacy against Gram-positive and Gram-negative bacteria as well as fungi .
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Anti-inflammatory Properties: Molecular docking studies on related compounds suggest potential inhibition of enzymes like 5-lipoxygenase (5-LOX), which are involved in inflammatory pathways .
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Anticancer Activity: The urea functionality can enhance binding to cancer-related proteins, making it a candidate for further exploration in oncology .
Industrial Applications
The stability of the biphenyl group makes derivatives like this compound suitable for use in materials science, such as liquid crystals or polymer additives.
Analytical Characterization
To confirm the structure and purity of 1-[4-(Biphenyl-4-yl)-1,3-thiazol-2-yl]-3-cyclohexylurea, standard analytical techniques are employed:
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NMR Spectroscopy (¹H and ¹³C): To verify the chemical environment of protons and carbons.
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Mass Spectrometry (MS): For molecular weight confirmation.
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Infrared Spectroscopy (IR): To identify functional groups, particularly urea (C=O stretch) and thiazole (C-S stretch).
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Elemental Analysis: To confirm the molecular formula.
Comparative Data Table
| Property | Value/Observation | Methodology |
|---|---|---|
| Molecular Weight | ~365 g/mol | Calculated |
| Solubility | Soluble in polar organic solvents | Experimental |
| Antimicrobial Activity | Promising against Gram-positive bacteria | In vitro testing |
| Anti-inflammatory Potential | Docking score suggests inhibition of 5-LOX | Molecular docking studies |
| Thermal Stability | High due to aromatic biphenyl core | Thermogravimetric analysis |
Molecular Docking Studies
Preliminary in silico studies indicate that the thiazole ring can interact with active sites of enzymes like acetylcholinesterase or lipoxygenase, suggesting potential therapeutic applications .
Biological Assays
Similar compounds have shown IC50 values in the micromolar range for enzyme inhibition, indicating moderate to strong activity depending on substitution patterns .
Toxicity Profile
Early toxicity studies on related compounds suggest low cytotoxicity at therapeutic doses, but further evaluation is required for this specific compound.
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